N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, has been reported . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Anticancer Activity : A series of substituted benzamides similar to "N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide" have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activities (Ravinaik et al., 2021).
Antifungal Agents : Compounds with a similar structure have been synthesized and characterized for their potential as antifungal agents. These compounds were screened for antifungal activity, showcasing the versatility of the benzamide derivatives in combating fungal infections (Narayana et al., 2004).
Apoptosis Induction in Cancer Cells : Research on thiazolides, a class of compounds related to "this compound", has shown their ability to induce cell death in colon carcinoma cell lines, highlighting their potential in cancer treatment (Brockmann et al., 2014).
Histone Deacetylase Inhibition : A series of compounds, including benzamide derivatives, have been developed as selective inhibitors of histone deacetylase, particularly in the context of Alzheimer's disease. These compounds show promise in ameliorating disease phenotypes (Lee et al., 2018).
Gelation Properties : The gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been investigated to understand the role of non-covalent interactions in gelation, which is crucial for material science applications (Yadav & Ballabh, 2020).
Antimicrobial Activity : Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine have been synthesized and evaluated for their antibacterial activity against various bacterial strains, demonstrating significant activity and potential for use as antimicrobial agents (Hussein & Azeez, 2013).
Stearoyl-CoA Desaturase-1 Inhibition : Benzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1, an enzyme involved in metabolic diseases, indicating their potential therapeutic application in this area (Uto et al., 2009).
Cytotoxic and Antimicrobial Activities : Certain benzothiazole derivatives, including benzamide analogs, have been synthesized and evaluated for their cytotoxic and antimicrobial activities, showing significant effects against various cancer cell lines and microbial strains (Nam et al., 2010).
Antimicrobial Agents Synthesis : Further studies on the synthesis of benzamide ethers with thiazole derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains (Bikobo et al., 2017).
Future Directions
The future directions for research on “N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” could include further studies on its synthesis, characterization, and potential applications. Given the anti-inflammatory activity of similar compounds , it could be interesting to explore its potential use in medical applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJPMWTQAGIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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